molecular formula C26H23NO7 B5248660 2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid

2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid

Cat. No.: B5248660
M. Wt: 461.5 g/mol
InChI Key: BMRBVRCSVFQNPL-UHFFFAOYSA-N
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Description

2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes benzoyloxy groups, an ethylphenylamino group, and a butanoic acid backbone, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of Benzoyloxy Groups: This step involves the esterification of hydroxyl groups with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Ethylphenylamino Group: This can be achieved through a nucleophilic substitution reaction where an ethylphenylamine reacts with an appropriate intermediate.

    Formation of the Butanoic Acid Backbone: This step may involve the use of a malonic ester synthesis or other carboxylation reactions to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(benzoyloxy)-4-aminobutanoic acid: Lacks the ethylphenyl group, making it less hydrophobic.

    4-((4-ethylphenyl)amino)-4-oxobutanoic acid: Lacks the benzoyloxy groups, affecting its reactivity and solubility.

Uniqueness

2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2,3-dibenzoyloxy-4-(4-ethylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7/c1-2-17-13-15-20(16-14-17)27-23(28)21(33-25(31)18-9-5-3-6-10-18)22(24(29)30)34-26(32)19-11-7-4-8-12-19/h3-16,21-22H,2H2,1H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRBVRCSVFQNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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